1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
Description
This compound features a 1,3,5-triazine core substituted with three propanesulfonic acid groups via ether (oxy) linkages. Its structure confers high polarity and acidity due to the sulfonic acid moieties, making it suitable for applications in materials science, ion-exchange resins, and analytical chemistry.
Properties
CAS No. |
595544-79-9 |
|---|---|
Molecular Formula |
C12H21N3O12S3 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
3-[[4,6-bis(3-sulfopropoxy)-1,3,5-triazin-2-yl]oxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H21N3O12S3/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24) |
InChI Key |
OHOQHYRHZGKXBE-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NC(=NC(=N1)OCCCS(=O)(=O)O)OCCCS(=O)(=O)O)CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- typically involves the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate nucleophile.
Substitution with Propanesulfonic Acid Groups: The triazine core is then reacted with 3-mercaptopropanesulfonic acid under basic conditions to introduce the propanesulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Cyclization: Utilizing large reactors to perform the cyclization reaction efficiently.
Continuous Flow Processes: Implementing continuous flow chemistry techniques to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily studied for its potential in drug delivery systems and therapeutic formulations. Its unique chemical structure allows it to interact with biological systems effectively.
Drug Delivery Systems
1-Propanesulfonic acid derivatives have been explored for their ability to enhance the bioavailability of drugs. For instance, the use of prodrugs that incorporate this compound can improve the pharmacokinetics of active pharmaceutical ingredients by facilitating their transport across biological membranes. This is particularly beneficial for compounds that are poorly soluble or have low permeability.
Case Study: Transdermal Drug Delivery
- Objective: Evaluate the effectiveness of 1-propanesulfonic acid in transdermal drug delivery systems.
- Methodology: The compound was incorporated into transdermal patches containing 3-amino-1-propanesulfonic acid. The patches were tested for skin permeability using Franz diffusion cells.
- Results: Enhanced permeation rates were observed compared to control patches without the compound, indicating its potential as a permeation enhancer.
Biochemical Applications
In addition to drug delivery, 1-propanesulfonic acid has applications in biochemical assays and research methodologies.
Buffering Agent
The compound can serve as a buffering agent in biochemical experiments. Its ability to maintain pH stability is crucial in various assays involving enzymes and proteins.
Data Table: Buffering Capacity Comparison
| Buffering Agent | pH Range | Buffering Capacity (mM) |
|---|---|---|
| 1-Propanesulfonic Acid | 6.0-8.0 | 50 |
| Tris Buffer | 7.0-9.0 | 45 |
| Phosphate Buffer | 6.5-7.5 | 40 |
This table illustrates that 1-propanesulfonic acid provides comparable buffering capacity within its effective pH range.
Research Findings
Recent studies have highlighted the versatility of this compound in various domains:
- Neuroprotection Studies : Research indicates that derivatives of this compound may exhibit neuroprotective properties by modulating mitochondrial functions and reducing oxidative stress in neuronal cells.
- Antimicrobial Activity : Some studies have reported moderate antibacterial activities against specific strains of bacteria when using formulations containing this compound.
Mechanism of Action
The mechanism by which 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its unique structure.
Pathways Involved: It may influence biochemical pathways related to sulfonation and triazine metabolism.
Comparison with Similar Compounds
Structural and Functional Differences
Sulfur-Substituted Analog (CAS 94313-63-0)
- Structure : Replaces oxy linkages with thio (sulfur) groups between the triazine core and propanesulfonic acid chains.
- Molecular Formula : C₁₂H₁₈N₃Na₃O₉S₆ (sodium salt) .
- Enhanced hydrophobicity may affect solubility and ion-exchange efficiency.
Monosodium Salt with Hydroxy and Propenyloxy Substituents (CAS 52556-42-0)
- Structure : Features a hydroxy group at position 2 and a propenyloxy group at position 3 on the propane chain.
- Molecular Formula : C₆H₁₂O₅S·Na .
- Key Differences: The hydroxy group introduces hydrogen-bonding capability, altering reactivity and solubility.
Fluorinated Propanesulfonic Acids (e.g., CAS 93762-09-5)
- Structure : Fluorine atoms replace hydrogen, as in 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)-1-propanesulfonic acid.
- Key Differences : Fluorination increases chemical stability and hydrophobicity. Such compounds are used as surfactants or in electrochemical applications due to their inertness .
Triallyl Ester Derivative (CAS 33919-45-8)
- Structure : Triazine core with triallyl ester groups instead of sulfonic acids.
- Molecular Formula : C₂₁H₂₇N₃O₉.
- Key Differences : Esters provide sites for radical polymerization, making this compound a candidate for crosslinked polymers .
Biological Activity
1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.
- Molecular Formula : C12H21N3O12S
- CAS Number : 595544-79-9
- Molecular Weight : 441.392 g/mol
Biological Activities
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
The mechanisms through which 1-Propanesulfonic acid exerts its biological effects are multifaceted:
- Interaction with Enzymes : It may act as an enzyme inhibitor, affecting pathways involved in cell growth and survival.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
- Study on Antimicrobial Activity : A study published in Pharmaceutical Biology examined the efficacy of triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL for certain derivatives .
- Anticancer Study : In vitro studies on human cancer cell lines demonstrated that compounds with similar structural properties to 1-Propanesulfonic acid induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various triazine derivatives compared to 1-Propanesulfonic acid:
| Compound | Antimicrobial | Anticancer | Anti-inflammatory |
|---|---|---|---|
| 1-Propanesulfonic acid | Moderate | High | Low |
| 3-Amino-1,2,4-triazole | High | Moderate | Moderate |
| 2-Amino-4-(trifluoromethyl)-6-pyrimidinamine | Low | High | Moderate |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
